molecular formula C15H12ClN3O2 B13886413 4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline

4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline

Cat. No.: B13886413
M. Wt: 301.73 g/mol
InChI Key: SAUMISPIBRDPMU-UHFFFAOYSA-N
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Description

4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds that contain a fused benzene and pyridazine ring. The presence of the 6-chloropyridin-3-yl group and the dimethoxy substitutions on the cinnoline ring make this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key starting materials, which include 6-chloropyridine and 6,7-dimethoxycinnoline.

    Coupling Reaction: The 6-chloropyridine is coupled with 6,7-dimethoxycinnoline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridin-3-yl)-6,7-dimethoxycinnoline is unique due to its specific structural features, such as the presence of both the 6-chloropyridin-3-yl group and the dimethoxy substitutions on the cinnoline ring

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

4-(6-chloropyridin-3-yl)-6,7-dimethoxycinnoline

InChI

InChI=1S/C15H12ClN3O2/c1-20-13-5-10-11(9-3-4-15(16)17-7-9)8-18-19-12(10)6-14(13)21-2/h3-8H,1-2H3

InChI Key

SAUMISPIBRDPMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CN=N2)C3=CN=C(C=C3)Cl)OC

Origin of Product

United States

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